molecular formula C8H14N4O B1492550 6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine CAS No. 2098085-61-9

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1492550
CAS No.: 2098085-61-9
M. Wt: 182.22 g/mol
InChI Key: VCHMUKJGROMDHM-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The primary targets of 2-(2-Aminoethoxy)ethanol are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 .

    Mode of action

    This compound reduces the activity of sodium-potassium ATPase and stimulates the reuptake function of sarcoplasmic calcium ATPase isoform 2 .

    Result of action

    The stimulation of the sarcoplasmic calcium ATPase isoform 2 reuptake function and the reduction of sodium-potassium ATPase activity could potentially lead to changes in cellular calcium levels, affecting muscle contraction and other cellular processes .

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase cytosolic free calcium levels in hippocampal neuronal cells, which can impact calcium-dependent cellular processes . This compound’s ability to modulate cellular signaling pathways makes it a valuable tool in studying cellular functions and mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a receptor chain in the preparation of fluorescent zinc sensors, indicating its role in binding interactions with zinc ions Additionally, it is involved in enzyme inhibition or activation, which can lead to changes in gene expression and cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable in closed containers and can be stored indefinitely under appropriate conditions . Long-term effects on cellular function have been observed in in vitro studies, where it has shown consistent activity over extended periods. Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . It is important to determine the optimal dosage for specific applications to minimize toxicity and maximize efficacy. Threshold effects and dose-response relationships are critical considerations in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is known to be involved in the metabolism of phenylalanine and phosphonate compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and distribution in vivo.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is known to localize in specific cellular compartments, such as the endoplasmic reticulum, where it can modulate calcium signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, influencing its biochemical activity.

Properties

IUPAC Name

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-11-7(10-2)5-8(12-6)13-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHMUKJGROMDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.